Stereoselective cEH Inhibition
The (2S,3S)-enantiomer of 3-phenylglycidol is a significantly more potent inhibitor of murine cytosolic epoxide hydrolase (cEH) than its (2R,3R) counterpart, establishing a clear stereochemical requirement for biological activity. This distinction is not observed in simpler achiral epoxides [1]. When the hydroxyl group is masked, this enantioselectivity is lost, confirming the critical role of both stereochemistry and the free hydroxyl group for potent, time-dependent inhibition [2].
| Evidence Dimension | Inhibition of cytosolic epoxide hydrolase (cEH) |
|---|---|
| Target Compound Data | IC50 ≈ 2.2 mM |
| Comparator Or Baseline | (2R,3R)-3-phenylglycidol: IC50 ≈ 3.9 mM |
| Quantified Difference | The (2S,3S)-enantiomer is approximately 1.8-fold more potent. |
| Conditions | In vitro enzyme assay using murine cEH. |
Why This Matters
This quantifies the enantioselective potency difference, guiding researchers to select the specific enantiomer for studies involving cEH or related hydrolases.
- [1] Brenda Enzymes Database. (2010). Literature summary for 3.3.2.10 extracted from Dietze, E.D.; Kuwano, E.; Hammock, B.D. (1993) Int. J. Biochem., 25, 43-52. View Source
- [2] Dietze, E. C., Kuwano, E., Casas, J., & Hammock, B. D. (1991). Inhibition of cytosolic epoxide hydrolase by trans-3-phenylglycidols. Biochemical Pharmacology, 42(6), 1163-1175. View Source
